molecular formula C9H20NO3P B014617 2-Diethoxyphosphoryl-2-methylpyrrolidine CAS No. 157230-68-7

2-Diethoxyphosphoryl-2-methylpyrrolidine

Cat. No. B014617
M. Wt: 221.23 g/mol
InChI Key: UJLWZCRCTUPTKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis 2-Diethoxyphosphoryl-2-methylpyrrolidine and its derivatives are synthesized through a variety of chemical reactions, demonstrating the versatility and potential utility of these compounds in organic synthesis. For example, the synthesis of previously unknown 2-arylpyrrolidine-1-carboxamides containing the aminophenol moiety was achieved via acid-catalyzed cyclization, indicating a novel approach for obtaining target compounds with good to high yields (Smolobochkin et al., 2017). Another study highlighted the synthesis of 2-diethoxyphosphoryl-4-nitroalkanoates as versatile intermediates for creating α-alkylidene-γ-lactones and lactams, showcasing the compound's role in facilitating complex synthetic pathways (Blaszczyk et al., 2004).

Molecular Structure Analysis The molecular structure of derivatives of 2-diethoxyphosphoryl-2-methylpyrrolidine has been a subject of interest. For example, the study of singly bonded C60 dimers having diethoxyphosphorylmethyl groups utilized the chemistry of C60(2-) to reveal the structure determined by X-ray crystallography (Cheng et al., 2002). This work emphasizes the potential of incorporating diethoxyphosphoryl groups in designing novel molecular architectures.

Chemical Reactions and Properties Chemical reactions involving 2-diethoxyphosphoryl-2-methylpyrrolidine derivatives exhibit a range of properties and applications. For instance, the synthesis of (diethoxyphosphoryl) acetonitrile oxide and its cycloaddition to olefins demonstrate the compound's utility in creating synthetically valuable isoxazolines and β-hydroxy-β′-phosphoryl ketones (Tsuge et al., 1987). These reactions highlight the functional versatility of the diethoxyphosphoryl group in facilitating various chemical transformations.

Physical Properties Analysis The physical properties of 2-diethoxyphosphoryl-2-methylpyrrolidine and its derivatives, such as thermal stability and crystalline structure, are crucial for their practical applications. Diethoxy phosphoryl chitosan, for example, showed increased crystalline structure and thermal stability compared to chitosan, indicating the impact of diethoxy phosphoryl modification on material properties (Ma et al., 2010).

Chemical Properties Analysis The chemical properties, such as reactivity and stability of 2-diethoxyphosphoryl-2-methylpyrrolidine derivatives, are influenced by the presence of the diethoxyphosphoryl group. The synthesis of 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) and its use as an efficient spin trap for oxygen-centered radicals underline the compound's unique chemical behavior and its application in studying radical species in biological systems (Frejaville et al., 1994).

Safety And Hazards

The safety data sheet for a similar compound, N-Methylpyrrolidine, indicates that it is a combustible liquid, can cause skin and eye irritation, may cause respiratory irritation, and may damage fertility or the unborn child45. However, specific safety and hazard information for “2-Diethoxyphosphoryl-2-methylpyrrolidine” was not found in the sources I accessed.


Future Directions

While specific future directions for “2-Diethoxyphosphoryl-2-methylpyrrolidine” were not found, research into similar compounds is ongoing. For example, a study on the flow synthesis of 2-methylpyridines via α-methylation demonstrated a more efficient and greener method for producing α-methylated pyridines6.


Please note that this information is based on the sources I found and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specialized chemical databases or scientific literature.


properties

IUPAC Name

2-diethoxyphosphoryl-2-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO3P/c1-4-12-14(11,13-5-2)9(3)7-6-8-10-9/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLWZCRCTUPTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1(CCCN1)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407479
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethoxyphosphoryl-2-methylpyrrolidine

CAS RN

157230-68-7
Record name Diethyl (2-methylpyrrolidin-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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